REACTION_SMILES
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[CH2:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)[O:12][C:13]([c:14]1[cH:15][cH:16][c:17]([CH:20]=[O:21])[cH:18][cH:19]1)=[O:22].[CH3:1][C:2]([OH:3])=[O:4].[Cr:23]([OH:24])([OH:25])(=[O:26])=[O:27].[OH2:28]>>[OH:3][C:20]([c:17]1[cH:16][cH:15][c:14]([C:13]([O:12][CH2:5][c:6]2[cH:7][cH:8][cH:9][cH:10][cH:11]2)=[O:22])[cH:19][cH:18]1)=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(C(=O)OCc2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)(O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(C(=O)OCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |